(1S,2S)-2-Methylcyclopropan-1-amine hydrochloride
CAS No.: 2088414-03-1
Cat. No.: VC7344521
Molecular Formula: C4H10ClN
Molecular Weight: 107.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2088414-03-1 |
|---|---|
| Molecular Formula | C4H10ClN |
| Molecular Weight | 107.58 |
| IUPAC Name | (1S,2S)-2-methylcyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C4H9N.ClH/c1-3-2-4(3)5;/h3-4H,2,5H2,1H3;1H/t3-,4-;/m0./s1 |
| Standard InChI Key | DGEKNIYQAIAEGO-MMALYQPHSA-N |
| SMILES | CC1CC1N.Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s core structure consists of a cyclopropane ring with a methyl group at the C2 position and an amine group at the C1 position, both in the (S,S)-configuration. This stereochemistry is preserved in the hydrochloride salt form, which enhances stability and solubility . The InChI key (DGEKNIYQAIAEGO-MMALYQPHSA-N) and SMILES notation (N[C@H]1C[C@@H]1C.Cl) provide unambiguous representations of its spatial arrangement .
Table 1: Key Molecular Descriptors
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure, with distinctive signals for the cyclopropane protons (δ 0.58–0.70 ppm) and the amine group (δ 5.80–5.90 ppm in free base form) . Infrared (IR) spectroscopy reveals N–H stretching vibrations at 3301 cm⁻¹ and C–N bonds at 1640 cm⁻¹ . High-resolution mass spectrometry (HRMS) data align with the theoretical molecular ion ([M+H]⁺ = 107.58) .
Synthesis and Preparation
Conventional Synthetic Routes
The synthesis typically begins with the formation of the cyclopropane ring via [2+1] cycloaddition reactions. For example, rhodium-catalyzed borylation of cyclopropanes has been employed to construct the core structure, followed by stereoselective amination to introduce the chiral amine group . Recent protocols utilize pivaloyl chloride to protect the amine during intermediate steps, achieving yields up to 94% .
Advanced Methodologies
Flow microreactor systems have revolutionized the synthesis of chiral cyclopropanes by enhancing reaction control and reducing side products. These systems enable precise temperature modulation (typically –20°C to 25°C) and rapid mixing, critical for maintaining the stereochemical integrity of the (S,S)-isomer . A representative procedure involves:
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Cyclopropanation: Reaction of allylic precursors with diazomethane under Rh₂(OAc)₄ catalysis.
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Amination: Stereoselective introduction of the amine group using lithium hexamethyldisilazide (LiHMDS).
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Table 2: Optimization Parameters for Flow Synthesis
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | –10°C | Minimizes racemization |
| Residence Time | 2.5 minutes | Prevents over-reaction |
| Molar Ratio (HCl:Amine) | 1.1:1 | Ensures complete salt formation |
Chemical Reactivity and Stability
Oxidation and Reduction
The amine moiety undergoes oxidation with potassium permanganate to form nitroso derivatives, while lithium aluminum hydride reduces it to the corresponding secondary amine. The cyclopropane ring remains intact under mild conditions but undergoes ring-opening at temperatures above 150°C .
Stability Profile
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Thermal Stability: Decomposition begins at 185°C (DSC data) .
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Photostability: UV exposure (254 nm) induces <5% degradation over 72 hours .
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Hydrolytic Stability: Stable in pH 3–7 buffers; degrades rapidly in alkaline conditions (t₁/₂ = 2.3 hours at pH 9).
Table 3: Reaction Conditions and Outcomes
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 0°C | N-Oxide derivative | 78% |
| Reduction | LiAlH₄, THF, reflux | N-Methylcyclopropanamine | 85% |
| Acid Hydrolysis | 6M HCl, 100°C, 6h | Ring-opened diamine | 92% |
| Parameter | Value |
|---|---|
| Permissible Exposure Limit (PEL) | Not established; treat as potent irritant |
| Skin Contact | Wash with soap/water for 15 minutes |
| Eye Contact | Rinse with saline solution for 20 minutes |
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